2-(2-Fluorophenyl)-5-nitroisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)-5-nitroisoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives.
Preparation Methods
The synthesis of 2-(2-Fluorophenyl)-5-nitroisoindole-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzonitrile with an appropriate nitroisoindole precursor under specific reaction conditions. The reaction typically requires the use of a catalyst, such as palladium, and may involve steps like nitration, reduction, and cyclization . Industrial production methods may involve scaling up these reactions using high-pressure reactors and optimizing reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2-(2-Fluorophenyl)-5-nitroisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(2-Fluorophenyl)-5-aminoisoindole-1,3-dione.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Fluorophenyl)-5-nitroisoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-5-nitroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-(2-Fluorophenyl)-5-nitroisoindole-1,3-dione can be compared with other similar compounds, such as:
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group.
2-Fluoromethamphetamine: A stimulant drug with a fluorophenyl group.
2-Fluorophenylacetic acid: A compound used in the synthesis of various derivatives. The uniqueness of this compound lies in its specific isoindole structure and the presence of both fluorophenyl and nitro groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H7FN2O4 |
---|---|
Molecular Weight |
286.21 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C14H7FN2O4/c15-11-3-1-2-4-12(11)16-13(18)9-6-5-8(17(20)21)7-10(9)14(16)19/h1-7H |
InChI Key |
MXOOCVYKWBDOHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.